molecular formula C16H19N3O2S B2681716 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide CAS No. 2034578-83-9

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Cat. No.: B2681716
CAS No.: 2034578-83-9
M. Wt: 317.41
InChI Key: CARUKFZSFIZWPK-JOCQHMNTSA-N
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Description

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide ( 2034578-83-9) is a chemical compound with a molecular formula of C16H19N3O2S and a molecular weight of 317.4 g/mol . Its structure features a thiazole core linked to a trans-configured cyclohexylpyridin-2-yloxy moiety via a carboxamide bridge, making it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds with this core structure are of significant interest for their potential therapeutic applications. Patents indicate that similar molecules, which incorporate the pyridinyloxycyclohexyl group linked to a heterocyclic carboxamide, are investigated for a wide spectrum of diseases, including respiratory conditions like asthma, renal disorders, dermatological diseases such as psoriasis, skeletal and joint disorders including arthritis, neurodegenerative disorders, and metabolic diseases like diabetes . This broad applicability highlights the compound's utility as a versatile scaffold in developing novel bioactive agents. Researchers can employ this compound as a key building block for the synthesis and exploration of new therapeutic candidates. It is strictly for research applications and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methyl-N-(4-pyridin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-15(22-10-18-11)16(20)19-12-5-7-13(8-6-12)21-14-4-2-3-9-17-14/h2-4,9-10,12-13H,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARUKFZSFIZWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number2034578-83-9
Molecular FormulaC₁₆H₁₉N₃O₂S
Molecular Weight317.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It acts as an inhibitor of kinesin spindle protein (KSP), which plays a crucial role in cell division. By inhibiting KSP, the compound may disrupt mitotic processes, leading to apoptosis in rapidly dividing cancer cells .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis has been confirmed through assays measuring caspase activation and cell cycle arrest in cancer cells. This suggests that it may serve as a promising candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammatory markers in vitro. However, more extensive studies are needed to elucidate the specific pathways involved and the compound's effectiveness in vivo .

Case Study 1: Breast Cancer Treatment

In a study focusing on triple-negative breast cancer (TNBC), researchers found that treatment with this thiazole derivative significantly reduced tumor growth in mouse models. The compound was administered over a period of four weeks, resulting in a marked decrease in tumor size compared to control groups .

Case Study 2: KSP Inhibition

Another study investigated the inhibition of KSP by this compound using biochemical assays. Results indicated that it effectively inhibited KSP activity with an IC50 value comparable to other known KSP inhibitors, suggesting its potential as a therapeutic agent in cancer treatment .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the thiazole structure affect its biological activity could lead to the development of more potent derivatives.
  • In Vivo Efficacy : More comprehensive animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in various cancer models.

Scientific Research Applications

The biological activity of 4-methyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is primarily attributed to its interactions with specific molecular targets:

  • Inhibition of Kinesin Spindle Protein : This compound acts as an inhibitor of kinesin spindle protein (KSP), which is critical for mitotic spindle formation during cell division. Inhibition of KSP can lead to cell cycle arrest and has potential applications in cancer therapy.
  • Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory responses by inhibiting specific enzymes involved in inflammation pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation .

Potential Therapeutic Applications

Given its unique structural features and biological activity, this compound holds promise in several therapeutic areas:

  • Cancer Treatment : Due to its role as a KSP inhibitor, this compound could be developed into a novel anticancer agent targeting rapidly dividing cells.
  • Pain Management : Its ability to inhibit NAAA suggests potential use in pain management therapies by prolonging the action of endocannabinoids like PEA .
  • Antimicrobial Activity : The thiadiazole framework is known for antimicrobial properties, indicating potential applications in developing new antibiotics or antifungal agents.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:

  • A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to their ability to disrupt microtubule dynamics through KSP inhibition .
  • Another research effort focused on the anti-inflammatory properties of related compounds, showing that they effectively reduced markers of inflammation in animal models .

Comparison with Similar Compounds

Pyridine Substituent Position

  • Target Compound : Pyridin-2-yloxy group on the cyclohexyl ring. The 2-position facilitates hydrogen bonding and π-π stacking in receptor binding .
  • 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide : Pyridin-3-yl group attached directly to the thiazole ring. The 3-position may alter binding orientation and reduce solubility compared to the target compound’s 2-position .

Amine Substituent

  • 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide : Aromatic thiazol-2-amine substituent. The absence of a cyclohexyl group may reduce steric hindrance but increase susceptibility to enzymatic degradation .

Functional Group Modifications

  • 2-(((1R,4R)-4-((4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexyl)methoxy)acetic acid : Incorporates a chlorophenyl-phenyl carbamate group. The carbamate moiety increases hydrophobicity, contrasting with the target compound’s pyridin-2-yloxy group, which balances lipophilicity and solubility .

Key Comparative Data

Table 1: Structural and Hypothesized Property Comparisons

Compound Name Thiazole Substituent Pyridine/Amine Group Stereochemistry Hypothesized Properties Reference
Target Compound 4-methyl (1r,4r)-4-(pyridin-2-yloxy)cyclohexyl (1r,4r) Enhanced solubility, metabolic stability
4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-thiazole-5-carboxamide 4-methyl 3-pyridinyl; 3-(trifluoromethyl)phenyl N/A High lipophilicity (CF3 group)
5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide 5-methyl Thiazol-2-amine N/A Lower steric hindrance, higher reactivity
2-(1R,4R)-4-(4-chlorophenyl)(phenyl)carbamoyloxy-methylcyclohexyl methoxy acetic acid N/A Chlorophenyl-phenyl carbamate; cyclohexyl (1R,4R) High hydrophobicity, potential toxicity

Research Findings and Implications

  • Synthetic Optimization: The target compound’s (1r,4r) cyclohexyl configuration was prioritized in SAR studies to improve target engagement and reduce off-target effects compared to non-stereospecific analogs .
  • Solubility vs. Lipophilicity : The pyridin-2-yloxy group in the target compound likely offers a better solubility-lipophilicity balance than trifluoromethylphenyl or carbamate-containing analogs, which may suffer from poor bioavailability .

Q & A

Q. What are the foundational synthesis strategies for 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide?

The synthesis typically involves multi-step protocols:

  • Thiazole ring formation : Cyclization of thioamides with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acylation/amidation : Reaction of intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with acyl chlorides (e.g., p-fluorobenzoyl chloride), followed by amination to introduce the cyclohexylpyridinyloxy moiety .
  • Coupling reactions : Suzuki or Heck couplings for pyridine ring functionalization, often using palladium catalysts .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Thiazole cyclizationK₂CO₃, DMF, RT, 12h58–70%
AmidationEDCI/HOBt, DCM, 0°C→RT70–89%

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly the (1r,4r) cyclohexyl configuration .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Purity assessment (>98%) using C18 columns and gradient elution (e.g., acetonitrile/water) .

Q. Which intermediates are pivotal in its synthesis?

  • 4-(Pyridin-2-yloxy)cyclohexanamine : A key intermediate for introducing the cyclohexylpyridinyloxy group via amidation .
  • Thiazole-5-carboxylic acid derivatives : Precursors for coupling reactions (e.g., 4-methylthiazole-5-carboxylic acid) .

Q. How is initial pharmacological screening conducted for this compound?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase assays) at 1–10 µM concentrations .
  • Binding affinity : Radioligand displacement assays (e.g., IC₅₀ determination using ³H-labeled ligands) .

Q. What stability considerations are relevant under experimental conditions?

  • Thermal stability : Assessed via thermogravimetric analysis (TGA) up to 200°C .
  • Solution stability : Monitor degradation in DMSO/PBS over 72h using HPLC .

Advanced Research Questions

Q. How is stereochemical control achieved for the (1r,4r)-cyclohexyl configuration?

  • Chiral resolution : Use of enantiopure 4-aminocyclohexanol derivatives as starting materials .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of cyclohexenone intermediates .

Example : Synthesis of (4R)-configured intermediates achieved 99% enantiomeric excess (ee) via Ru-BINAP catalysts .

Q. What structure-activity relationship (SAR) insights exist for thiazole carboxamide derivatives?

  • Pyridine substitution : 2-Pyridyloxy groups enhance solubility and target affinity vs. 3-/4-substituted analogs .
  • Thiazole methylation : 4-Methyl substitution improves metabolic stability (t₁/₂ > 6h in microsomal assays) .

Q. How are contradictions in pharmacological data addressed?

  • Variable IC₅₀ values : Optimize assay conditions (e.g., ATP concentrations in kinase assays) to reconcile discrepancies .
  • Species differences : Cross-test in human vs. rodent models to validate target specificity .

Q. What computational methods guide its molecular design?

  • Docking studies : AutoDock Vina for binding pose prediction in kinase domains (e.g., EGFR) .
  • QSAR models : Use Hammett constants to predict electron-withdrawing/donating effects on activity .

Q. How is process optimization achieved for large-scale synthesis?

  • Catalyst screening : Pd(OAc)₂/XPhos improves coupling yields (98% vs. 70% with PdCl₂) .
  • Solvent optimization : Replace DCM with EtOAC for greener synthesis (E-factor reduction by 40%) .

Q. Optimization Table :

ParameterOriginalOptimizedImpact
CatalystPdCl₂Pd(OAc)₂/XPhos↑ Yield 28%
SolventDCMEtOAC↓ Waste 40%

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